Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide
Overview
Description
“Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide” is a chemical compound with the IUPAC name 3-phenoxypropyl carbamimidothioate hydrobromide . It has a molecular weight of 291.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2OS.BrH/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Formation of Thiazoline Derivatives
The interaction of thioureas with brominated acids, like the hydrobromide of 2-bromo-3-aminopropionic acid, results in the formation of thiazoline derivatives. This reaction showcases the versatility of thioureas in synthesizing heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals (Golubev, Semenenko, Mandrugin, & Fedoseev, 1986).
Green Synthesis of Thiourea Derivatives
An environmentally friendly approach for synthesizing disubstituted thiourea derivatives involves using primary amines and carbon disulfide in water without any catalyst, utilizing solar thermal energy. This green synthesis method is significant for reducing the environmental impact of chemical processes and highlights the potential for sustainable practices in chemical manufacturing (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
Synthesis of Phenyl d-Glucopyranosides
Thioureas have been used in the nucleophilic substitution reactions of pseudoureas with phenols, leading to the synthesis of phenyl d-glucopyranoside derivatives. This process demonstrates the application of thioureas in carbohydrate chemistry, which is crucial for developing new pharmaceuticals and understanding biological processes (Tsutsumi & Ishido, 1981).
Adsorption Potential of Metal Complexes of Thiourea Derivatives
The use of metal complexes of thiourea derivatives as adsorbents for pollutants, like ciprofloxacin from contaminated water, showcases the environmental applications of thioureas. This research highlights the potential of thiourea derivatives in water treatment and pollution control, addressing the pressing need for effective methods to remove contaminants from water sources (Akpomie, Fayomi, Ezeofor, Sha’Ato, & van Zyl, 2019).
properties
IUPAC Name |
3-phenoxypropyl carbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.BrH/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACTWZAELGVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC(=N)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161608 | |
Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14122-45-3 | |
Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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